molecular formula C11H12O B1600066 2,6-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 66309-83-9

2,6-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1600066
CAS No.: 66309-83-9
M. Wt: 160.21 g/mol
InChI Key: MFCLOAFNUWAGGB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H14O It is a derivative of indanone, characterized by the presence of two methyl groups at the 2 and 6 positions on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylphenylacetic acid with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, typically in a solvent like dichloromethane, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and solvent recycling techniques to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: this compound can be oxidized to 2,6-dimethylindanone.

    Reduction: Reduction yields 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Bromination produces 2,6-dimethyl-5-bromo-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

2,6-Dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Comparison with Similar Compounds

2,6-Dimethyl-2,3-dihydro-1H-inden-1-one can be compared with other indanone derivatives:

    2,3-Dihydro-1H-inden-1-one: Lacks the methyl groups at the 2 and 6 positions, resulting in different chemical reactivity and biological activity.

    2,6-Dimethylindanone: Similar structure but differs in the oxidation state of the carbonyl group.

    2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol: The reduced form of this compound, with an alcohol group instead of a ketone.

The presence of methyl groups in this compound enhances its stability and modifies its reactivity compared to its non-methylated counterparts.

Properties

IUPAC Name

2,6-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLOAFNUWAGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469096
Record name 2,6-dimethyl-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66309-83-9
Record name 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66309-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-dimethyl-2,3-dihydroinden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE9TV6NUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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